N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities. They are structurally similar to adenine, one of the four nucleobases in the genetic code, which allows them to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group attached to an ethyl linker, which is further connected to a thiophene-2-carboxamide group . The presence of the fluorobenzyl group suggests that it may have interesting electronic properties .
Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic chemistry is a significant area of organic chemistry, involving the synthesis of cyclic compounds that contain atoms of at least two different elements as members of their rings. The compound has been explored in the synthesis of various heterocyclic compounds due to its structural versatility. One study focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the generation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in generating a diverse array of heterocycles which are essential in medicinal chemistry and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Heterocycles Containing Tetrahydrobenzo[4,5]thieno[2,3-d]Pyrimidine and Coumarin Moieties
Another research application involves the synthesis of complex heterocycles that combine tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These compounds have been synthesized through rearrangement processes, indicating the chemical's potential in facilitating complex reactions leading to compounds with possible therapeutic applications (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).
Mycobacterium tuberculosis GyrB Inhibitors
In the context of antimicrobial research, derivatives of the compound have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant activity in vitro. This application underscores the potential of the compound in contributing to the development of new treatments for tuberculosis, a major global health challenge (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Synthesis and Cytotoxic Activity of Pyrazolo[1,5-a]Pyrimidines
Research has also explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their cytotoxic activity against human cancer cell lines. Such studies highlight the compound's relevance in cancer research, contributing to the identification and development of new anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Future Directions
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of action
The interaction of a compound with its target often involves the formation of a complex, which can inhibit or enhance the function of the target. For instance, some indole derivatives have been found to exhibit antiviral activity .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with multiple receptors, suggesting a potential for diverse biological activities
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-15-5-2-1-4-13(15)11-24-12-22-17-14(19(24)27)10-23-25(17)8-7-21-18(26)16-6-3-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSLKLLQQZFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.